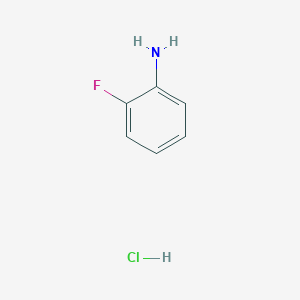

2-fluoroaniline Hydrochloride

Description

Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemistry

Fluorinated aniline derivatives are a class of compounds that have garnered considerable attention in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. alfa-chemistry.comrsc.org The introduction of fluorine atoms into the aniline scaffold can profoundly alter the molecule's physicochemical and biological properties. nih.govresearchgate.netacs.org The high electronegativity of fluorine can influence a molecule's conformation, pKa, and metabolic stability, which are critical parameters in drug design. nih.govresearchgate.netacs.org Consequently, fluorinated compounds are integral to the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs. alfa-chemistry.comresearchgate.netacs.org In materials science, the unique properties imparted by fluorine are leveraged in the creation of fluoropolymers and liquid crystal materials. alfa-chemistry.com

The strategic incorporation of fluorine can enhance a drug's efficacy and selectivity, often leading to improved biological activity. rsc.org This is attributed to enhancements in properties such as solubility, lipophilicity, membrane permeability, and receptor binding affinity. rsc.org As a result, a significant number of drugs approved by the Food and Drug Administration (FDA) contain fluorinated heterocyclic structures. mdpi.com

Role of 2-Fluoroaniline (B146934) Hydrochloride as a Pivotal Intermediate in Organic Synthesis Research

2-Fluoroaniline hydrochloride serves as a crucial intermediate in a variety of organic synthesis research endeavors. chemicalbook.comchembk.com Its utility stems from the presence of the reactive amino group and the fluorine-substituted aromatic ring, making it a versatile building block for constructing more complex molecules. smolecule.com The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various reactions.

This compound is a key precursor in the synthesis of a range of downstream products, including therapeutically relevant molecules. For instance, it is used in the preparation of fluorinated quinazolines, which have been investigated as potential imaging agents for the epidermal growth factor receptor (EGFR). nih.gov The synthesis involves coupling this compound with substituted 4-chloroquinazolines. nih.gov Furthermore, derivatives of 2-fluoroaniline are used in the synthesis of insecticides and thermosensitive dyes. chemicalbook.com

The reactivity of 2-fluoroaniline allows it to participate in various chemical transformations. As a primary aromatic amine, it can undergo diazotization reactions, which are useful for introducing other functional groups onto the aromatic ring. biosynth.com It can also be involved in the synthesis of heterocyclic compounds like benzimidazoles and quinazolines. mdpi.com The presence of the fluorine atom also allows for nucleophilic substitution reactions under certain conditions. evitachem.com

Overview of Academic Research Trajectories and Underexplored Facets of this compound Chemistry

Current academic research continues to explore the synthetic utility of 2-fluoroaniline and its derivatives. Recent studies have focused on developing novel methodologies for the synthesis of functionalized ortho-fluoroanilines through domino reactions, highlighting the ongoing effort to create efficient and modular synthetic routes. rsc.org Research also extends to the synthesis and characterization of polymers derived from 2-fluoroaniline, such as poly(2-fluoroaniline), which exhibit interesting electronic and thermal properties. jmest.orgresearchgate.net

Despite the extensive use of this compound as a building block, certain aspects of its chemistry remain less explored. While its role in the synthesis of small organic molecules is well-documented, its application in more complex systems, such as in the development of novel catalysts or advanced materials, presents an area for further investigation. The unique electronic properties conferred by the fluorine atom could be harnessed in the design of new functional materials with tailored optical or electronic characteristics. Moreover, a deeper understanding of the metabolic pathways of compounds derived from this compound could open new avenues for the design of safer and more effective pharmaceuticals. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-Fluoroaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H6FN | nih.gov |

| Molecular Weight | 111.12 g/mol | nih.gov |

| Boiling Point | 171-173 °C | sigmaaldrich.com |

| Melting Point | -29 °C | sigmaaldrich.com |

| Density | 1.15 g/cm³ at 20 °C | sigmaaldrich.com |

| Flash Point | 60 °C | sigmaaldrich.com |

Table 2: Selected Downstream Products of this compound

| Product Name | CAS Number | Application Area | Reference |

|---|---|---|---|

| N-(2-fluorophenyl)thiourea | 656-32-6 | Synthetic Intermediate | lookchem.com |

| 4-fluoro-1,3-benzothiazol-2-amine | 20358-06-9 | Synthetic Intermediate | lookchem.com |

| o-fluorophenyl isothiocyanate | 38985-64-7 | Synthetic Intermediate | lookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBRUGFOHGDYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574073 | |

| Record name | 2-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51085-49-5 | |

| Record name | Benzenamine, 2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51085-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Fluoroaniline Hydrochloride

Classical and Contemporary Laboratory-Scale Synthesis Routes for 2-Fluoroaniline (B146934) (the Free Base)

The synthesis of the 2-fluoroaniline free base is predominantly achieved through the reduction of 2-fluoronitrobenzene. Alternative strategies, such as the amination of difluorinated precursors, are also considered.

Catalytic Reduction of Ortho-Fluoronitrobenzene Derivatives

The most prevalent method for synthesizing 2-fluoroaniline is the catalytic reduction of 2-fluoronitrobenzene. This transformation can be accomplished using various catalytic systems and hydrogen sources, each with distinct advantages and conditions.

Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of noble metal catalysts like Palladium on carbon (Pd/C) or Platinum-based catalysts is a conventional and effective method. sciencemadness.orgdrugbank.com These reactions are typically performed in a solvent such as ethanol (B145695) or methanol (B129727) under pressure. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, an undesired side reaction that removes the fluorine atom and produces aniline (B41778) as an impurity. chemicalbook.comgoogle.com To mitigate this, specialized catalysts have been developed. For instance, molybdenum-doped Raney Nickel has been shown to suppress the hydrodehalogenation side reaction during the reduction of halonitroaromatic compounds. chemicalbook.com

Catalytic Transfer Hydrogenation (CTH) offers a safer and often more selective alternative by avoiding the use of high-pressure gaseous hydrogen. rsc.org Various hydrogen donors can be employed:

Formic Acid: Earth-abundant and inexpensive iron oxide catalysts, in combination with a phosphine (B1218219) ligand, can effectively reduce 2-fluoronitrobenzene using formic acid as the hydrogen source in ethanol. umich.eduumich.edu This system demonstrates high functional group tolerance and avoids dehalogenation. nih.gov

Sodium Borohydride (NaBH₄): Polymer-supported nickel nanoparticles have been used to catalyze the reduction of nitroarenes with NaBH₄ in an aqueous medium. google.com Similarly, a highly efficient system using PdO/TiO₂ as a catalyst with NaBH₄ has been reported to reduce nitrobenzene (B124822) with high selectivity to aniline. nih.gov

Methanol: Palladium on carbon can also catalyze transfer hydrogenation using methanol as both a solvent and a hydrogen source at elevated temperatures (e.g., 130 °C). researchgate.net

The choice of catalyst and conditions can be tailored to optimize yield, selectivity, and safety.

| Catalyst System | Hydrogen Source | Key Conditions | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Micro-mesoporous Iron Oxide / Tetraphos | Formic Acid (HCOOH) | Ethanol, 70 °C | Good conversion and yield | umich.edu |

| Pd/C | Methanol (CH₃OH) | NaOH, 130 °C | High yield (e.g., 85% for a similar substrate) | researchgate.net |

| Mo-doped Raney Ni | H₂ (gas) | Methanol | High selectivity, minimizes dehalogenation | chemicalbook.com |

| Polymer-supported Ni nanoparticles | NaBH₄ | Water/Ether, Room Temp. | High yield (e.g., 97% for 4-fluoroaniline) | google.com |

| Pt on Granulated Activated Carbon | H₂ (gas) | Continuous flow, 90-160 °C | >99.7% conversion, >99.4% purity | sciencemadness.org |

Halogenation-Directed Amination Strategies

An alternative synthetic approach involves the formation of the C-N bond through nucleophilic aromatic substitution (SₙAr) on a suitably halogenated precursor, most commonly 1,2-difluorobenzene (B135520). In this mechanism, a nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex) before expelling the leaving group. researchgate.netjmest.org

For SₙAr reactions, the reactivity of halogens as leaving groups is F > Cl > Br > I, which is the reverse of their C-X bond strength. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attacked carbon more electrophilic. jmest.org

Formation and Purification of 2-Fluoroaniline Hydrochloride Salt

Once the 2-fluoroaniline free base is synthesized, it is typically converted to its hydrochloride salt for improved stability, handling, and purity.

Protonation Equilibria and Salt Precipitation

2-Fluoroaniline is a weak base. The basicity of anilines is influenced by the electronic effects of substituents on the aromatic ring. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and makes 2-fluoroaniline less basic than aniline itself. The pKa of the conjugate acid of 2-fluoroaniline (the anilinium ion) is approximately 3.2. drugbank.comnih.gov

The formation of the hydrochloride salt is an acid-base reaction. By treating the 2-fluoroaniline free base, which is often an oily liquid, with hydrochloric acid, the equilibrium is shifted to favor the formation of the protonated 2-anilinium chloride ion. chemicalbook.comresearchgate.net

C₆H₄FNH₂ + HCl ⇌ [C₆H₄FNH₃]⁺Cl⁻

This salt is an ionic solid and typically exhibits much higher solubility in polar solvents like water and lower solubility in non-polar organic solvents compared to its free base form. ulisboa.pt This differential solubility is the basis for its precipitation. The salt can be precipitated by introducing hydrogen chloride gas or a concentrated HCl solution into a solution of the free base in a suitable organic solvent, such as ethanol, ether, or a mixture thereof.

Advanced Purification Techniques for High-Purity Hydrochloride Synthesis

The initial precipitation of the hydrochloride salt serves as a primary purification step, as many non-basic impurities remain in the solution. However, achieving high purity often requires further techniques.

Recrystallization is a standard method for purifying the crude hydrochloride salt. This involves dissolving the salt in a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone-water, or isopropanol) and allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities behind in the mother liquor.

A more advanced technique for purifying aniline hydrochlorides involves vaporization or distillation in the presence of hydrogen halide gas . A historical patent describes that heating aniline hydrochloride can cause it to decompose back into aniline and HCl, with the aniline being susceptible to oxidation, leading to discoloration. By distilling the aniline hydrochloride in an atmosphere of excess hydrogen chloride gas, this decomposition is suppressed, allowing for the condensation of a pure, stable salt. google.com

A critical challenge in the synthesis of haloanilines is the removal of dehalogenated impurities . For instance, aniline formed during the reduction of 2-fluoronitrobenzene is a common impurity. One purification strategy involves dissolving the crude basic product mixture in a solvent and washing with an acidic aqueous solution. The desired 2-fluoroaniline and the aniline impurity will both form hydrochloride salts and move to the aqueous layer, while non-basic impurities remain in the organic phase. researchgate.net Separating the desired haloaniline from the dehalogenated aniline is difficult due to their similar properties. Therefore, preventing the formation of this impurity during the synthesis is the preferred strategy. chemicalbook.comgoogle.com Modern analytical methods, such as molecular rotational resonance (MRR) spectroscopy, have been developed for the rapid quantification of such structurally similar impurities in pharmaceutical raw materials. nih.gov

Green Chemistry Approaches in 2-Fluoroaniline Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for aniline synthesis.

A major focus has been the move away from hazardous reagents and precious metal catalysts. The use of catalytic transfer hydrogenation (CTH) is a significant green advancement, as it replaces flammable, high-pressure hydrogen gas with safer liquid hydrogen donors like formic acid, alcohols, or even water in some systems. rsc.org The development of catalysts based on earth-abundant, inexpensive, and non-toxic metals like iron is another key area. Iron-catalyzed CTH of nitroarenes using formic acid proceeds under mild conditions, shows excellent chemoselectivity, and minimizes waste. umich.eduumich.edunih.gov

Process intensification through continuous flow chemistry offers substantial green benefits. Performing reactions, such as the reduction of nitroarenes, in flow reactors rather than in traditional batch setups can lead to improved heat transfer, enhanced safety, reduced reaction times, and easier automation and scale-up. acs.orgrsc.org This technology is applicable to both hydrogenation and amination reactions relevant to 2-fluoroaniline synthesis.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, represents a frontier in green synthesis. Research has shown that biocatalytic systems can be used for the reduction of fluoronitrobenzene derivatives. nih.gov These processes operate under mild aqueous conditions, offering high selectivity and a significantly reduced environmental footprint compared to traditional chemical methods. researchgate.netacs.org

Atom-Economical and Waste-Minimizing Protocols

The synthesis of this compound and related functionalized fluoroanilines is increasingly guided by the principles of green chemistry, emphasizing atom economy and waste reduction. Traditional methods often involve multi-step sequences that generate significant waste and may utilize hazardous reagents. Modern synthetic strategies aim to overcome these limitations by designing more efficient and environmentally benign protocols.

A key challenge in achieving atom economy is the inefficiency of certain synthetic routes. For instance, some established methods for producing ortho-fluoroanilines require the pre-formation of aniline derivatives into azobenzenes, which are then fluorinated and subsequently reduced. researchgate.netrsc.org This circuitous route is inherently less atom-efficient and more complex. researchgate.netrsc.org Similarly, the use of elemental fluorine for electrophilic aromatic fluorination presents considerable handling challenges and often results in a mixture of regioisomers, leading to poor selectivity and waste. rsc.org

To address these issues, research has focused on developing protocols that maximize the incorporation of atoms from reactants into the final product. Domino reactions, for example, are powerful tools in this regard as they avoid the need for isolating and purifying intermediates, which saves time, reduces solvent use, and minimizes waste. rsc.org These processes are considered superior to stepwise approaches from a green chemistry perspective. rsc.org20.210.105 Hydration and heterocyclisation of 2-alkynylanilines are other examples of practical and atom-economical methods for synthesizing related azaheterocycles. researchgate.net

However, even with improved routes, challenges in waste minimization can arise during product isolation. For example, in the synthesis of 2-fluorophenylhydrazine (B1330851) from 2-fluoroaniline, the hydrochloride salt intermediate has a higher solubility in the reaction mixture compared to the free base. google.com This necessitates the use of larger quantities of hydrochloric acid to induce precipitation, which can lead to a significant loss of yield and increases the organic and inorganic load in wastewater streams. google.com Therefore, a holistic approach to process design, considering both the reaction pathway and the downstream purification steps, is crucial for developing truly waste-minimizing protocols.

Domino and Cascade Reaction Strategies for Functionalized Fluoroanilines

Domino and cascade reactions represent a sophisticated strategy for the efficient synthesis of functionalized fluoroanilines. These processes combine multiple bond-forming events in a single, uninterrupted sequence, thereby enhancing molecular complexity from simple precursors in one operational step. rsc.org20.210.105 This approach is particularly valuable for constructing highly substituted ortho-fluoroanilines, which are important intermediates but have been challenging to synthesize selectively. researchgate.netrsc.org

A noteworthy development is a metal-free, four-step domino reaction that enables the simultaneous construction of a benzene (B151609) ring and the installation of both an amine and a fluorine group. rsc.org This process starts from readily available acyclic compounds and proceeds under mild conditions without the need for an inert atmosphere. researchgate.net It has been shown to produce a variety of functionalized ortho-fluoroanilines with yields of up to 80%. researchgate.netrsc.orgresearchgate.net This method is highly selective and bypasses the issues associated with transition-metal-catalyzed fluorination reactions. researchgate.netresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Four-step domino reaction | researchgate.net |

| Key Transformations | Simultaneous benzene ring construction with amine and fluorine group installation | rsc.org |

| Catalyst | Metal-free | researchgate.net |

| Yield | Up to 80% for functionalized ortho-fluoroanilines | researchgate.net |

| Efficiency | High atom and cost efficiency; time-saving and waste-reducing | researchgate.netrsc.org |

| Conditions | Mild, no inert atmosphere required | researchgate.net |

| Starting Materials | Readily available acyclic fluoro-nitrostyrenes and α,α-dicyanoolefine precursors | rsc.org |

Scalability Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires rigorous process optimization to ensure safety, efficiency, purity, and scalability. Key considerations include the choice of reactor technology, reaction conditions, and purification methods.

A significant advancement in chemical manufacturing is the adoption of continuous flow reactors over traditional batch processing. For syntheses starting from 2-fluoroaniline, continuous flow offers superior control over reaction parameters, such as temperature and mixing, and improves heat management. acs.org A proof-of-concept study for the synthesis of 1,2-difluorobenzene from 2-fluoroaniline demonstrated that a photochemically induced fluorodediazoniation in a continuous flow mode resulted in a fast, clean reaction with high product selectivity (≥95%) and full conversion within a 10-minute residence time. acs.org This contrasts sharply with batch processes, which can be slower and lead to more byproducts. acs.orgacs.org The space-time yield (STY) can be dramatically increased; one related process saw an increase from 0.16 g/h/L in batch to 63 g/h/L in continuous flow. acs.org

Process optimization also involves fine-tuning reaction conditions and reagents. For related processes starting with 2-fluoroaniline, this includes optimizing the molar ratios of reactants and using specific reagents to achieve high conversion rates, such as employing sulfuryl chloride for chlorination steps. The use of phase transfer catalysts like polyethylene (B3416737) glycol-400 (PEG-400) has been shown to accelerate reaction kinetics and reduce side reactions in the synthesis of 2-fluoroaniline derivatives.

Purification is another critical aspect of scalability. The final isolation of this compound must be efficient to maximize yield and ensure high purity. As noted, the solubility of the hydrochloride salt can complicate its precipitation, potentially requiring excess acid and leading to yield loss and wastewater issues. google.com Therefore, optimizing the final crystallization or precipitation step under controlled conditions is essential for an economically viable and environmentally responsible industrial process.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Control | Less precise, potential for hotspots | Superior heat and mass transfer, precise control | acs.org |

| Reaction Time / Residence Time | Longer (e.g., several hours to days) | Significantly shorter (e.g., minutes) | acs.orgacs.org |

| Yield / Selectivity | Lower, more byproduct formation | Higher yield and selectivity, cleaner reaction profile | acs.org |

| Space-Time Yield (STY) | Low (e.g., 0.16 g/h/L) | Very high (e.g., 63 g/h/L) | acs.org |

| Scalability | Challenging due to heat transfer and safety | Easier and safer to scale up ("scale-out") | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroaniline Hydrochloride

Acid-Base Properties and Protonation Dynamics of 2-Fluoroaniline (B146934) Hydrochloride

2-Fluoroaniline hydrochloride is the salt formed from the reaction of the weak base 2-fluoroaniline with hydrochloric acid. biosynth.com In solution, it exists in equilibrium with its conjugate base, 2-fluoroaniline, and a proton. The acidity of the anilinium ion is a key descriptor of the base strength of the parent aniline (B41778). The pKa value for the 2-fluoroanilinium ion is reported as 3.2 at 25°C. lookchem.comnih.gov

The presence of the fluorine atom at the ortho position significantly influences the basicity of the amino group. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the nitrogen atom of the amino group, making the lone pair of electrons less available for protonation. Consequently, 2-fluoroaniline is a weaker base than aniline itself. The stability of the conjugate acid (the anilinium ion) is decreased because the electron-withdrawing fluorine atom destabilizes the positive charge on the adjacent nitrogen. stackexchange.com

The protonation and deprotonation dynamics are crucial in understanding its reactivity. In acidic media, the compound exists predominantly as the 2-fluoroanilinium ion. The rate of exchange between the protonated and unprotonated forms can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For some fluoroaniline (B8554772) derivatives, this exchange rate near the pKa can be slow enough to cause significant broadening of the ¹⁹F resonance signal. nih.gov

Table 1: pKa Values of Aniline and 2-Fluoroaniline This interactive table allows for comparison of the basicity of aniline and its ortho-fluoro derivative.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Aniline | 4.6 |

Reactivity of the Amine Functionality in Complex Transformations

The amine group in this compound is a versatile functional group that participates in a wide array of chemical transformations. Although protonated in the hydrochloride salt, it can be readily converted to the free amine to act as a nucleophile.

2-Fluoroaniline serves as a nucleophile in reactions with acylating agents like carboxylic acids, acyl chlorides, and anhydrides to form N-(2-fluorophenyl) amides. These amidation reactions are fundamental in organic synthesis. For instance, 2-fluoroaniline reacts with bromoacetyl bromide in dichloromethane (B109758) at 0°C to yield N-(2-fluorophenyl)-2-bromoacetamide. osu.edu Similarly, it can be coupled with various carboxylic acids using mediating agents like titanium(IV) chloride (TiCl₄) to produce the corresponding amides. nih.govd-nb.info

Research indicates that the electronic properties of the aniline affect the reaction outcome. The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group in 2-fluoroaniline, which can lead to lower reaction yields compared to more electron-rich anilines under identical conditions. nih.govd-nb.info For example, the TiCl₄-mediated condensation of benzoic acid with 2-fluoroaniline resulted in a 72% yield of the corresponding amide. d-nb.info

Table 2: Selected Amidation Reactions of 2-Fluoroaniline This interactive table summarizes conditions and outcomes for representative amidation reactions.

| Acylating Agent | Coupling/Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | TiCl₄, Pyridine, 85°C, 2h | N-(2-fluorophenyl)benzamide | 72% | nih.govd-nb.info |

| Bromoacetyl bromide | Triethylamine, CH₂Cl₂, 0°C, 1h | N-(2-fluorophenyl)-2-bromoacetamide | 62% | osu.edu |

The primary amine functionality of this compound allows for its conversion into a 2-fluorobenzenediazonium salt via diazotization. This reaction is typically performed in an acidic medium (often using excess hydrochloric acid) with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt. google.comgoogle.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles. byjus.comchemguide.co.uk

These diazonium salts are valuable synthetic intermediates. byjus.com

Replacement by Halides (Sandmeyer Reaction): The diazonium group can be replaced by chloride or bromide using copper(I) salts (CuCl or CuBr).

Replacement by Iodide: Treatment with potassium iodide solution readily forms 2-fluoroiodobenzene. chemguide.co.uk

Replacement by Hydroxyl Group: Warming the aqueous diazonium salt solution leads to its hydrolysis, forming 2-fluorophenol. chemguide.co.uk

Replacement by Fluoride (B91410) (Balz-Schiemann Reaction): The diazonium salt can be converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield 1,2-difluorobenzene (B135520). google.com

Reduction: The diazonium salt can be reduced to form products like 2-fluorophenylhydrazine (B1330851), a key intermediate in further syntheses. google.comgoogle.com

2-Fluoroaniline undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. A notable example is the reaction of 2-fluoroaniline, pentylamine, and formaldehyde (B43269) in a basic solution, which yields an unsymmetrically substituted triazinane derivative, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane. researchgate.net These reactions typically proceed through the initial formation of an imine or Schiff base, which may then undergo further reactions or cyclizations depending on the substrates and conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-fluoroaniline towards substitution is governed by the directing effects of the two existing substituents: the amino (-NH₂) group and the fluorine (-F) atom.

In electrophilic aromatic substitution, the strongly activating, ortho-, para-directing amino group dominates the regiochemical outcome. The fluorine atom is deactivating due to its inductive effect but is also an ortho-, para-director because of its lone pairs participating in resonance. The combined effect leads to substitution primarily at the position para to the highly activating amino group.

Halogenation: The bromination of 2-fluoroaniline can be performed with high regioselectivity. Using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in dimethylformamide (DMF) solvent provides a nearly quantitative yield of 4-bromo-2-fluoroaniline (B1266173) with exceptional selectivity for the 4-position. google.com Another method employs sodium bromide and sodium persulfate with a catalytic amount of copper(II) sulfate, also favoring para-bromination. thieme-connect.com Similarly, direct chlorination using copper(II) chloride in an ionic liquid achieves high yield and regioselectivity for the para-chloro product. beilstein-journals.org

Nitration: The nitration of 2-fluoroaniline derivatives also shows high regioselectivity. The incoming nitro group is directed to the position para to the amino group. For example, nitration of 2-fluoroaniline with a mixture of nitric acid and sulfuric acid at low temperatures yields 2-fluoro-4-nitroaniline (B181687) as the major product. The electron-withdrawing nature of the fluorine substituent can make the ring less reactive than aniline, sometimes requiring carefully controlled or stronger nitrating conditions. vpscience.orgslideshare.net

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 2-Fluoroaniline This interactive table highlights the major products formed during halogenation and nitration.

| Reaction | Reagents and Conditions | Major Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Bromination | Dibromantin, DMF | 4-Bromo-2-fluoroaniline | 94% chemical yield | google.com |

| Bromination | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | 4-Bromo-2-fluoroaniline | 63% assay yield | thieme-connect.com |

| Chlorination | CuCl₂, Ionic Liquid, 40°C | 4-Chloro-2-fluoroaniline | High regioselectivity | beilstein-journals.org |

Mechanistic Aspects of Ring Functionalization

The functionalization of the aromatic ring of 2-fluoroaniline is dictated by the electronic properties and directing effects of the amino (-NH₂) and fluoro (-F) substituents. In the case of this compound, the amino group is protonated to form an anilinium ion (-NH₃⁺), which significantly alters the reactivity of the ring.

The fluorine atom at the 2-position is an electron-withdrawing group via the inductive effect, yet it is also a weak activating group through resonance, directing electrophilic substitution to the ortho and para positions. The amino group is a strong activating group and is also ortho-, para-directing. In 2-fluoroaniline, the combined effect of these two groups directs incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the ortho position relative to the amino group (position 6). For instance, metabolic studies on 2-fluoroaniline have shown that hydroxylation occurs predominantly at the para-position. nih.gov

However, under the acidic conditions required for the formation of this compound, the amino group is protonated to the anilinium group (-NH₃⁺). This group is strongly deactivating and meta-directing. Consequently, electrophilic aromatic substitution on this compound would be significantly slower and directed to the meta positions relative to the -NH₃⁺ group (positions 3 and 5).

The synthesis of functionalized ortho-fluoroanilines can be achieved through domino reactions, which offer a modular and efficient approach to these challenging intermediates. dergipark.org.tr Such strategies can involve the simultaneous construction of the benzene ring while installing the amino and fluoro groups, providing access to a variety of substituted anilines that are valuable precursors for pharmaceuticals and agrochemicals. dergipark.org.tr

From a nucleophilic substitution perspective, the fluorine atom on the aromatic ring is generally not a good leaving group unless activated by strong electron-withdrawing groups positioned ortho or para to it. In some instances, the transformation of the amino group into a diazonium salt can make the ring susceptible to nucleophilic attack, facilitating the introduction of various functional groups.

Transition Metal-Catalyzed Coupling Reactions Utilizing 2-Fluoroaniline Derivatives

Halogenated derivatives of 2-fluoroaniline are versatile substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govlibretexts.org This reaction is a powerful tool for creating biaryl structures. Halogenated 2-fluoroanilines, such as 3-bromo-2-fluoroaniline (B1289246) and 4-bromo-2-fluoroaniline, are effective coupling partners in these reactions. google.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-fluoroaniline derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.govlibretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For example, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully developed, highlighting the robustness of this methodology even with challenging substrates. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-2-fluoroaniline | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | - | |

| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | High | acs.org |

| 2-Iodocycloenones | Arylboronic acids | Pd(0)/C | Na₂CO₃ | DME/H₂O | Excellent | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wikipedia.orgfishersci.itorganic-chemistry.org This reaction provides a direct route to synthesize substituted diarylamines, which are important structures in many biologically active compounds.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is critical in these reactions to facilitate the reductive elimination step and prevent side reactions.

Halogenated 2-fluoroanilines can serve as either the aryl halide or the amine coupling partner. For instance, a nickel-catalyzed Buchwald-Hartwig-type amination has been developed where 4-fluoroaniline (B128567) was successfully coupled with various aryl iodides. nih.govresearchgate.netacs.org This reaction demonstrated high selectivity for the aryl iodide in the presence of other halides. nih.govacs.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | - | 81% | nih.gov |

| 4-Iodo-1-chlorobenzene | p-Toluidine | Ni(acac)₂ | - | - | 94% | acs.org |

| Aryl Halides | Aryl/Aliphatic Amines | Ni(acac)₂ | K₃PO₄ | - | Good to Excellent | nih.gov |

Electrochemical Reactivity and Transformations of 2-Fluoroaniline

The electrochemical behavior of 2-fluoroaniline has been studied, particularly in the context of electropolymerization to form fluorinated polyanilines. These materials are of interest due to their potential applications in sensors and conductive coatings.

The electrochemical oxidation of 2-fluoroaniline in an acidic medium leads to the formation of poly(2-fluoroaniline) films on the electrode surface. Cyclic voltammetry studies show an irreversible oxidation peak for 2-fluoroaniline at around +1.0 V versus a saturated calomel (B162337) electrode (SCE) in the initial scan. During subsequent scans, redox peaks corresponding to the leucoemeraldine-emeraldine transformation of the polymer film appear at lower potentials. Current time information in Bangalore, IN.

The electropolymerization of 2-fluoroaniline is generally slower and results in polymers with lower molecular weight and conductivity compared to unsubstituted aniline. Current time information in Bangalore, IN.nih.gov The fluorine substituent affects the electronic properties and steric hindrance, influencing the polymerization process.

Furthermore, research has shown that the electrochemical defluorination of 2-fluoroaniline can be enhanced by the addition of nitrite. smolecule.com In this process, the in situ formation of diazonium salts on a carbon anode weakens the C-F bond, facilitating its cleavage and the degradation of the fluoroaniline compound. smolecule.com This presents a potential method for the remediation of wastewater containing fluorinated aromatic compounds.

| Technique | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry | Initial Oxidation Peak | ~1.0 V vs. SCE | 0.1 M 2-fluoroaniline in 0.5 M H₂SO₄ | Current time information in Bangalore, IN. |

| Cyclic Voltammetry | Polymer Redox Peak (Anodic) | ~0.55 V vs. SCE | Poly(2-fluoroaniline) film in 0.1 M H₂SO₄ | Current time information in Bangalore, IN. |

| Cyclic Voltammetry | Polymer Redox Peak (Cathodic) | ~0.50 V vs. SCE | Poly(2-fluoroaniline) film in 0.1 M H₂SO₄ | Current time information in Bangalore, IN. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysisspectrabase.comnih.govyoutube.comnih.gov

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-fluoroaniline (B146934) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its atomic arrangement and environment.

¹H and ¹³C NMR Chemical Shift Analysis of the Aromatic and Amine Protons/Carbons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the chemical environment of the hydrogen and carbon atoms within the 2-fluoroaniline hydrochloride molecule.

The aromatic protons of the fluoroaniline (B8554772) moiety typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. The precise chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating amino group. The protons of the amine group (-NH₃⁺) are also observable and their chemical shift can be influenced by the solvent and concentration.

In the ¹³C NMR spectrum, the aromatic carbons appear in the characteristic range of 110 to 160 ppm. The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) exhibits a characteristic downfield shift. The signals for the other aromatic carbons are also distinct, reflecting their positions relative to the fluoro and ammonium (B1175870) substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Fluoroaniline Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.0 |

| ¹H | Amine Protons (-NH₃⁺) | Variable |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Carbon bonded to Fluorine (C-F) | Downfield shifted |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. researchgate.net The chemical shift of the fluorine nucleus in this compound provides direct information about its electronic surroundings. Studies on fluoroaniline and its metabolites have demonstrated the utility of ¹⁹F NMR in identifying and quantifying different fluorinated species. nih.gov The technique's high sensitivity and the wide chemical shift range of ¹⁹F make it an invaluable tool for structural confirmation and for studying interactions involving the fluorine atom. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes one-bond correlations between protons and directly attached carbons (¹H-¹³C). columbia.edu This technique is instrumental in assigning the ¹³C signals by linking them to their corresponding, and often more easily assigned, proton signals. columbia.edu

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals in the this compound spectrum, solidifying its structural elucidation. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprintingyoutube.comtdl.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its characteristic vibrational modes. sci-hub.st These techniques are complementary and offer valuable insights into the functional groups present and the intermolecular forces at play. sci-hub.st

Assignment of Characteristic Vibrational Modes of the Aromatic Ring and Amine Group

The FTIR and Raman spectra of this compound exhibit distinct bands corresponding to the vibrations of its functional groups.

Amine Group (-NH₃⁺) : The stretching vibrations of the N-H bonds in the ammonium group typically appear in the region of 3200-3500 cm⁻¹. These bands can be broad due to hydrogen bonding. The N-H bending vibrations are also observable at lower frequencies.

Aromatic Ring : The C-H stretching vibrations of the aromatic ring are generally found around 3000-3100 cm⁻¹. The characteristic C-C stretching vibrations within the aromatic ring occur in the 1450-1650 cm⁻¹ region.

Carbon-Fluorine Bond (C-F) : The C-F stretching vibration is a key diagnostic peak, typically appearing as a strong band in the IR spectrum, often in the 1100-1300 cm⁻¹ range. ijcrt.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (-NH₃⁺) | N-H Stretch | 3200 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C-C Stretch | 1450 - 1650 |

| Carbon-Fluorine | C-F Stretch | 1100 - 1300 ijcrt.org |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of this compound. Vibrational spectroscopy is a powerful tool for studying these interactions. The presence of the ammonium group (-NH₃⁺) and the fluorine atom allows for the formation of various hydrogen bonds, such as N-H···Cl and potentially weaker C-H···F interactions. nih.govacs.org These interactions can cause shifts in the vibrational frequencies of the involved functional groups, particularly the N-H stretching bands, which may broaden and shift to lower wavenumbers. mdpi.com Analysis of these spectral changes provides valuable information about the strength and nature of the hydrogen bonding network within the crystal lattice. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds like this compound. amrutpharm.co.in By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a unique "chemical fingerprint" is generated. amrutpharm.co.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. purdue.edu For the 2-fluoroaniline cation (the state typically observed in mass spectrometry), HRMS can confirm its elemental makeup by matching the experimentally measured mass to the calculated exact mass.

Table 1: Elemental Composition Data for 2-fluoroaniline Cation

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FN⁺ |

| Calculated Exact Mass | 112.0557 u |

| Nominal Mass | 112 u |

Data derived from the elemental composition of 2-fluoroaniline.

Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like this compound. In the mass spectrometer, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable ions. The resulting fragmentation pattern is predictable and serves to confirm the molecule's structure.

For aromatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org In fluoro-substituted anilines, the loss of a neutral hydrogen fluoride (B91410) (HF) molecule is also a characteristic fragmentation process. researchgate.net The analysis of these fragmentation pathways, such as the loss of the amino group or fluorine, helps differentiate isomers and confirm the substitution pattern on the aromatic ring. researchgate.net

Table 2: Potential Mass Spectrometry Fragmentation of 2-fluoroaniline

| Fragment Ion | Proposed Neutral Loss | m/z (of fragment) |

|---|---|---|

| [C₆H₅F]⁺ | NH₂ | 95 |

| [C₆H₄N]⁺ | HF | 90 |

| [C₅H₄]⁺ | HCN, HF | 64 |

Fragmentation patterns are based on general principles of mass spectrometry for aromatic amines and fluorinated compounds. libretexts.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 3: Example Crystal Data for a Related Fluorophenyl Compound (2-chloro-N-(3-fluorophenyl)acetamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441 |

| b (Å) | 18.2374 |

| c (Å) | 8.8653 |

| β (°) | 99.843 |

| Volume (ų) | 803.53 |

Data from a related structure to illustrate typical parameters. researchgate.net

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. In the case of this compound, strong N-H···Cl⁻ hydrogen bonds would be expected between the anilinium cation and the chloride anion.

Furthermore, weaker interactions play a crucial role in stabilizing the crystal structure. These include C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings. acs.orgnih.govresearchgate.net The fluorine atom is known to be a significant participant in crystal packing, often forming C–H···F bonds that can link molecules into chains or sheets. acs.orgacs.orgacs.org The interplay of these varied interactions dictates the final supramolecular assembly of the compound in the solid state. acs.orgnih.gov

Electrochemical Spectroscopic Techniques for Redox Behavior and Polymerization Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of 2-fluoroaniline and its ability to undergo electropolymerization. sci-hub.seresearchgate.net These studies are typically conducted in an acidic medium, which is relevant to the hydrochloride salt. sci-hub.se

During cyclic voltammetry, the potential is swept across a range, and the resulting current is measured. For 2-fluoroaniline, an irreversible oxidation peak is typically observed in the first anodic scan at a potential of approximately +1.0 V versus a Saturated Calomel (B162337) Electrode (SCE). sci-hub.se This peak corresponds to the oxidation of the monomer, initiating polymerization.

Repeated potential cycling leads to the growth of a polymer film, poly(2-fluoroaniline), on the electrode surface. This process involves the formation of radical cations as intermediates. sci-hub.seresearchgate.net The resulting polymer is electroactive, meaning it can be reversibly oxidized and reduced, showing characteristic redox peaks corresponding to transitions between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). sci-hub.setudublin.ie However, the incorporation of the electron-withdrawing fluorine atom can affect the electronic properties and conductivity of the resulting polymer compared to unsubstituted polyaniline. jmest.org

Theoretical and Computational Chemistry Studies on 2 Fluoroaniline and Its Derivatives

Electronic Structure Calculations (DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of 2-fluoroaniline (B146934). Methods such as DFT, particularly with functionals like B3LYP, and ab initio methods like MP2, are commonly employed to predict its geometry, vibrational frequencies, and electronic characteristics. umanitoba.caresearchgate.net Optimization of the equilibrium geometry of 2-fluoroaniline has been successfully performed at the B3LYP/aug-cc-pVTZ level of theory, yielding results that show excellent agreement with experimental data derived from rotational spectroscopy. umanitoba.ca These computational approaches are crucial for analyzing frontier molecular orbitals, dipole moments, and electrostatic potential surfaces, which collectively govern the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.orgthaiscience.info A smaller gap generally implies higher reactivity.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,4-difluoroaniline | DFT/B3LYP/6-311++G(d,2p) | - | - | 5.2186 researchgate.net |

| 5-nitro-2-fluoroaniline | DFT | - | - | 3.874 researchgate.net |

| m-fluoroaniline | CAM-B3LYP/LanL2DZ | -8.71 | -4.60 | 4.11 chemrxiv.org |

The distribution of charge within the 2-fluoroaniline molecule is described by its dipole moment and polarizability, while its reactive sites can be visualized using Molecular Electrostatic Potential Surfaces (MESP).

Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attacks by illustrating the charge distribution on the molecular surface. chemrxiv.org On MESP maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. chemrxiv.orgmdpi.com For m-fluoroaniline, the electrophilic (negative) region is primarily located on the fluorine atom, while the nucleophilic (positive) region is near the nitrogen atom. chemrxiv.org This visualization helps in understanding the sites where the molecule is most likely to interact with other chemical species.

| Compound | Method | Property | Calculated Value |

|---|---|---|---|

| 2-Fluoroaniline | B3LYP/aug-cc-pVTZ | Dipole Moment Components | |μa|=0.11 D, |μb|=1.40 D, |μc|=0.87 D umanitoba.ca |

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | Total Dipole Moment | 3.7061 D chemrxiv.org |

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | Polarizability (αtot) | 9.584 x 10⁻²⁴ esu chemrxiv.org |

| 5-nitro-2-fluoroaniline | DFT | Dipole Moment | ~4.53 D researchgate.net |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 2-fluoroaniline are dictated by the interplay of steric effects, electronic effects, and subtle intramolecular interactions.

In 2-fluoroaniline, the proximity of the fluorine atom and the amino group on the benzene (B151609) ring allows for potential intramolecular non-covalent interactions. umanitoba.ca Substitution structures derived from microwave spectroscopy suggest that the C-N bond is twisted, bringing one of the amine hydrogens closer to the halogen atom, which has been interpreted as evidence for an N-H···X (where X is a halogen) hydrogen bond. umanitoba.ca Computational analyses using Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) calculations support the presence of a weak non-covalent interaction between the neighboring NH₂ and F groups. umanitoba.ca The presence of fluorine can also influence intermolecular interactions; for instance, in some para-halogeno anilines, 2-fluoro substitution enhances the ability of the adjacent amine group to form strong N−H⋅⋅⋅N hydrogen bonds in the crystal structure. researchgate.net

The flexibility of the 2-fluoroaniline molecule is largely associated with the rotation of the amino (-NH₂) group. Computational studies have explored the potential energy surfaces related to these movements. umanitoba.caresearchgate.net The inversion of the pyramidal nitrogen center in the amino group represents a key dynamic feature. umanitoba.ca Calculations at the MP2/cc-pVTZ level have been used to estimate the energy barriers for the interconversion pathways of 2-fluoroaniline, including the umbrella inversion motion and the internal rotation of the NH₂ group. umanitoba.ca The energy barrier for the umbrella inversion was found to be similar to that of the parent aniline (B41778) molecule, suggesting that the fluorine substituent does not play a major role in this specific motion. umanitoba.ca However, the barrier for internal rotation of the amino group is higher in ortho-substituted haloanilines compared to aniline, which has been attributed to the formation of an intramolecular hydrogen bond between the neighboring amino and halogen groups. umanitoba.ca

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving aniline derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. scite.aimontclair.edu For instance, a plausible mechanism for the difluoroalkylation of anilines involves a radical chain process initiated by a halogen bonding-assisted electron-donor-acceptor (EDA) complex. acs.org Upon photoirradiation, this complex undergoes a single electron transfer (SET) to generate radical species that propagate the reaction. acs.org Computational studies help to identify intermediates and transition states, making the study of complex kinetics more feasible and providing a detailed understanding of how these reactions proceed at a molecular level. montclair.edu

Transition State Identification and Energy Barrier Calculations

The study of transition states and the calculation of associated energy barriers are fundamental to understanding reaction mechanisms and rates. For 2-fluoroaniline, computational studies have explored the energy landscape of intramolecular motions, specifically the inversion of the amine group.

In a detailed study combining rotational spectroscopy and computational chemistry, the transition state for the umbrella-like inversion of the amino group in 2-fluoroaniline was identified. researchgate.net Using the MP2/cc-pVTZ level of theory, three transition state geometries for the interconversion of the equivalent forms of 2-fluoroaniline were optimized. researchgate.net The calculations confirmed the nature of these transition states by the presence of a single imaginary frequency. researchgate.net

The lowest energy barrier was found for the umbrella inversion motion, which proceeds through a planar transition state. researchgate.net The calculated barrier height was found to be similar to that of aniline, suggesting that the fluorine atom in the ortho position does not significantly impact the energy required for this intramolecular process. researchgate.net The energy barrier for this inversion was calculated to be 6.25 kJ/mol, a value influenced by the formation of a weak intramolecular hydrogen bond between the amino group and the neighboring fluorine atom. umanitoba.ca

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the outcome of chemical reactions, particularly the regioselectivity and stereoselectivity. For derivatives of 2-fluoroaniline, these predictions are guided by the electronic and steric properties of the molecule.

Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. The amino group (-NH2) in 2-fluoroaniline is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these effects governs the position of electrophilic attack.

Computational models, such as those based on Density Functional Theory (DFT), can predict the most likely sites of reaction by calculating the energies of the possible intermediates (sigma complexes). mdpi.comresearchgate.net The transition state leading to the most stable intermediate will have the lowest energy, indicating the preferred reaction pathway. For 2-fluoroaniline, electrophilic attack is generally predicted to occur at the para-position to the amino group, as the ortho-positions are sterically hindered by both the amino and fluoro groups.

In the case of 2-fluoroaniline hydrochloride, the anilinium group (-NH3+) is a strong deactivating group and a meta-director. Therefore, computational models would predict that electrophilic substitution on the 2-fluoroanilinium ion would preferentially occur at the meta-positions relative to the -NH3+ group.

Stereoselectivity becomes a consideration when the reaction creates a new chiral center. For derivatives of 2-fluoroaniline that are themselves chiral, or react with a chiral reagent, computational methods can be employed to predict the favored stereoisomer. nih.gov This is typically achieved by calculating the transition state energies for the formation of all possible stereoisomers. The pathway with the lowest energy barrier will correspond to the major product. For example, in the asymmetric synthesis of fluorinated amino acid derivatives, chiral Ni(II) complexes have been used to control the stereochemical outcome, and computational studies can help elucidate the origins of this stereoselectivity. beilstein-journals.org

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry provides methodologies for the prediction of various spectroscopic parameters, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These calculated values, when compared with experimental data, can aid in the assignment of spectral features and provide a deeper understanding of the molecular structure and bonding.

Calculated Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of molecules. openmopac.net These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

For 2-fluoroaniline, theoretical calculations of its vibrational spectrum have been performed and compared with experimental data. rsc.org The table below presents a comparison of calculated (scaled) and experimental vibrational frequencies for some key modes in aniline and a substituted fluoroaniline (B8554772), illustrating the good agreement that can be achieved.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Aniline and a Fluoroaniline Derivative

| Vibrational Mode | Aniline (Experimental) researchgate.net | Aniline (Calculated, Scaled) researchgate.net | 2-Bromo-6-chloro-4-fluoroaniline (Experimental FT-IR) nih.gov | 2-Bromo-6-chloro-4-fluoroaniline (Calculated, B3LYP) nih.gov |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3481 | 3501 | 3489 | 3497 |

| N-H Symmetric Stretch | 3398 | 3405 | 3395 | 3401 |

| C-H Stretch | 3054 | 3068 | 3075 | 3080 |

| C-C Stretch (ring) | 1621 | 1625 | 1610 | 1615 |

| N-H Scissoring | 1603 | 1608 | - | - |

| C-N Stretch | 1276 | 1280 | 1285 | 1290 |

Theoretical NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the electronic environment of nuclei. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. rsc.orgelsevierpure.com

For 2-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative. The proton and carbon chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The ¹⁹F chemical shift is particularly sensitive to the electronic environment. biophysics.org

The table below shows a comparison of experimental and theoretical ¹³C NMR chemical shifts for 2-fluoroaniline. The theoretical values are typically calculated as shielding constants and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 2-Fluoroaniline

| Carbon Atom | Experimental chemicalbook.com | Calculated (Illustrative) |

|---|---|---|

| C1 (C-N) | 134.8 | 135.2 |

| C2 (C-F) | 152.9 | 153.5 |

| C3 | 115.4 | 115.8 |

| C4 | 124.5 | 124.9 |

| C5 | 118.7 | 119.1 |

| C6 | 124.3 | 124.7 |

Note: Calculated values are illustrative and depend on the level of theory and basis set used. Experimental values are from a CDCl₃ solution.

For this compound, the NMR chemical shifts would be substantially different. The protonation of the amino group to form the anilinium ion would cause a significant downfield shift for the protons on the nitrogen and the aromatic protons due to the increased electron-withdrawing nature of the -NH3+ group. Similarly, the carbon atoms of the aromatic ring would also experience a downfield shift. The ¹⁹F chemical shift would also be affected by this change in the electronic structure. While comprehensive theoretical vs. experimental NMR data for this compound is not widely published, computational methods provide a reliable means to predict these parameters.

Applications in Chemical Synthesis and Materials Science Research

Precursor in the Academic Synthesis of Specialty Organic Compounds

2-Fluoroaniline (B146934) hydrochloride serves as a versatile precursor in the academic synthesis of a variety of specialty organic compounds. Its utility stems from the presence of the fluorine atom, which can significantly influence the properties of the resulting molecules. The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science. ccspublishing.org.cnekb.eg

A significant application of 2-fluoroaniline in academic research is its use in the synthesis of fluorinated heterocyclic scaffolds, which are core structures in many biologically active compounds.

Quinolines: 2-Fluoroaniline is a key starting material for the synthesis of fluorinated quinoline (B57606) analogs. For instance, new fluorinated quinoline compounds have been synthesized by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to yield 8-fluoro-2,3-dimethylquinolin-4-ol. mdpi.com This intermediate can then undergo further reactions, such as esterification with various substituted benzoic acids, to produce a library of fluorinated quinoline derivatives. mdpi.com These compounds have been investigated for their potential antifungal activities. mdpi.com Another approach involves a [5 + 1] cyclization of 2-vinylanilines (which can be derived from 2-fluoroaniline) with polyfluoroalkanoic acids to provide access to 2-fluoroalkylated quinolines. organic-chemistry.org

Quinazolines: Fluorinated quinazolines and their derivatives are another important class of heterocyclic compounds synthesized from 2-fluoroaniline. The synthesis often involves cyclocondensation reactions. For example, 2-fluoro substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. researchgate.net Additionally, metal-free methods have been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones using trifluoroacetic acid as a CF3 source in reactions with 2-aminobenzamides, which can be prepared from 2-fluoroaniline. organic-chemistry.orgresearchgate.net These synthetic strategies provide efficient access to a wide range of fluorinated quinazolinones with potential applications in drug discovery. researchgate.netorganic-chemistry.orgurfu.ruscilit.comresearchgate.net

The synthesis of these fluorinated heterocycles is significant due to the unique biological activities often associated with the trifluoromethyl group and other fluorinated moieties, which can enhance the properties of synthetic drugs and agricultural chemicals. organic-chemistry.org

2-Fluoroaniline is a valuable intermediate in the synthesis of advanced dye molecules and pigments. The incorporation of a fluorine atom into the dye structure can enhance properties such as stability, lightfastness, and chemical resistance, leading to more durable and vibrant colorants. nbinno.combloomtechz.com

One notable application is in the synthesis of thermosensitive dyes. For example, 2-fluoroaniline is used to synthesize the black thermosensitive dye FH-102, which has applications in thermal printing papers for computers, EEG recording, and fax machines. sfchemicals.com

2-Fluoroaniline serves as a crucial intermediate in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. nbinno.comsfchemicals.comguidechem.com The presence of the fluorine atom in the molecular structure of these agrochemicals can significantly enhance their biological activity and stability. ccspublishing.org.cn

In the development of new crop protection chemicals, 2-fluoroaniline is utilized as a building block to create more complex molecules with desired pesticidal or herbicidal properties. nbinno.com For instance, it is a useful reagent in the synthesis of certain insecticides. sfchemicals.com The chemical pathways often involve multi-step syntheses where the 2-fluoroaniline core is modified to introduce other functional groups necessary for the compound's specific mode of action.

An example of its application is in the synthesis of the fungicide ipflufenoquin. The synthesis of this compound involves the coupling of two fluorinated intermediates, one of which, a quinoline intermediate, can be synthesized from 2,3-difluoroaniline, a related compound. ccspublishing.org.cn While this example uses a difluorinated aniline (B41778), the principle of using fluorinated anilines as precursors for complex agrochemical structures is well-established. The introduction of fluorine via building blocks like 2-fluoroaniline is a predominant approach in the design of modern agrochemicals. ccspublishing.org.cn

Monomer and Building Block in Polymer Chemistry and Functional Materials

2-Fluoroaniline hydrochloride is an important monomer used in polymer chemistry for the synthesis of functional materials, particularly conducting polymers. The resulting polymers and copolymers exhibit interesting electrical and optical properties that are tunable by varying the monomer composition and polymerization conditions.

Poly(2-fluoroaniline) (P2FAN) and its copolymers with aniline are typically synthesized through chemical oxidative polymerization. metu.edu.trcolab.ws A common method involves the polymerization of 2-fluoroaniline monomers in an aqueous acidic medium using an oxidizing agent such as potassium dichromate or ammonium (B1175870) persulfate. metu.edu.trcolab.ws Copolymers with varying molar feed ratios of aniline and 2-fluoroaniline can also be prepared to tailor the properties of the resulting polymer. jmest.org

The successful polymerization of 2-fluoroaniline has been reported, with typical polymer yields ranging from 3–7% by weight. colab.ws The resulting polymers are characterized using a variety of spectroscopic and analytical techniques to understand their structure and properties. These characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the polymer structure. metu.edu.trjmest.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the chemical structure of the polymer. metu.edu.trcolab.ws

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the polymer. colab.wsjmest.org

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. colab.wsjmest.org

Differential Scanning Calorimetry (DSC): To determine thermal transitions like the glass transition temperature. metu.edu.trcolab.ws

Studies have shown that copolymers of aniline and 2-fluoroaniline have 2-fluoroaniline units uniformly distributed along the main polymer chain. jmest.org The incorporation of the fluorine atom introduces flexibility to the rigid polyaniline backbone, which can increase the solubility of the copolymers in organic solvents like N-methyl-2-pyrrolidone (NMP). jmest.org

| Polymer/Copolymer | Synthesis Method | Oxidizing Agent | Characterization Techniques | Key Findings |

|---|---|---|---|---|

| Poly(2-fluoroaniline) (P2FAN) | Chemical Oxidative Polymerization | Potassium Dichromate or Ammonium Persulfate | FTIR, NMR, TGA, DSC, UV-Vis | Successful polymerization with yields of 3-7%. colab.ws |

| Poly(aniline-co-2-fluoroaniline) | Chemical Oxidative Polymerization | Ammonium Persulfate | SEM, UV-Vis, FTIR, TGA | Uniform distribution of monomer units; increased solubility with higher 2-fluoroaniline content. jmest.org |

The electrical and optical properties of polymers derived from 2-fluoroaniline are of significant interest for their potential applications in electronic devices. The incorporation of the fluorine atom at the ortho position of the aniline monomer has a notable impact on these properties.

Electrical Properties: Poly(2-fluoroaniline) (P2FAN) is generally found to be poorly conductive, with electrical conductivity in the range of 10⁻⁶ to 10⁻⁵ S/cm. jmest.org The lower conductivity compared to polyaniline is attributed to the presence of the fluorine atom at the ortho position, which creates a non-planar conformation in the polymer backbone. jmest.org This non-planarity disrupts the conjugation system, restricts the mobility of electrons along the polymer chain, and consequently reduces electrical conductivity. jmest.org In copolymers of aniline and 2-fluoroaniline, the electrical conductivity decreases as the content of 2-fluoroaniline increases. jmest.org The AC conductivity of these copolymers has also been studied at varying frequencies. qu.edu.qa

Optical Properties: The optical properties of poly(2-fluoroaniline) and its copolymers are typically investigated using UV-visible spectroscopy. jmest.org The UV-vis spectra of these polymers show characteristic absorption bands corresponding to electronic transitions. As the degree of fluorination increases in the copolymers, changes in these absorption bands are observed. For instance, in P2FAN, the exciton (B1674681) band is shifted to a lower wavelength (from around 600 nm to 480 nm) and its intensity is reduced compared to polyaniline. jmest.org These changes in the optical properties are a direct result of the altered electronic structure of the polymer due to the presence of the fluorine substituent.

| Property | Polymer | Observation | Reason |

|---|---|---|---|